N-(2-hydroxyethyl)-5-methyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzamido-N-(2-hydroxyethyl)-5-methylthiophene-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is part of the thiophene family, which is known for its diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-(2-hydroxyethyl)-5-methylthiophene-3-carboxamide typically involves the reaction of 2-amino-5-methylthiophene-3-carboxylic acid with benzoyl chloride to form the benzamido derivative. This intermediate is then reacted with 2-chloroethanol under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-benzamido-N-(2-hydroxyethyl)-5-methylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamido or hydroxyethyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-benzamido-N-(2-hydroxyethyl)-5-methylthiophene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 2-benzamido-N-(2-hydroxyethyl)-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-benzamido-N-(2-hydroxyethyl)-4,5-dimethylthiophene-3-carboxamide: Similar structure but with additional methyl groups, which may alter its chemical properties and biological activity.
2-benzamido-N-(2-hydroxyethyl)-4-phenylthiophene-3-carboxamide: Contains a phenyl group instead of a methyl group, potentially affecting its reactivity and applications.
Uniqueness
2-benzamido-N-(2-hydroxyethyl)-5-methylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of benzamido and hydroxyethyl groups provides versatility in chemical reactions and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C15H16N2O3S |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-benzamido-N-(2-hydroxyethyl)-5-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C15H16N2O3S/c1-10-9-12(14(20)16-7-8-18)15(21-10)17-13(19)11-5-3-2-4-6-11/h2-6,9,18H,7-8H2,1H3,(H,16,20)(H,17,19) |
InChI Key |
MDURGCNYOBDCKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.